9N-Trityl Guanine-13C2,15N
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Overview
Description
9N-Trityl Guanine-13C2,15N is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of guanine, a nucleobase found in DNA and RNA, and is labeled with carbon-13 and nitrogen-15 isotopes. This labeling allows researchers to trace and study the compound’s behavior in various biological and chemical processes.
Mechanism of Action
Target of Action
9N-Trityl Guanine-13C2,15N is a biochemical compound used in proteomics research The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
It’s known that it’s used in proteomics research , which involves the large-scale study of proteins, particularly their structures and functions.
Biochemical Pathways
Stable isotope labeling, a technique often associated with this compound, allows researchers to study metabolic pathways in vivo in a safe manner . This suggests that the compound may be involved in various metabolic processes.
Result of Action
As a biochemical used in proteomics research
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Stable isotope-labeled compounds like this compound are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food . This suggests that the compound may be stable under various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9N-Trityl Guanine-13C2,15N typically involves the protection of the guanine base with a trityl group. The trityl group is introduced to protect the nitrogen atoms during subsequent reactions. The labeled isotopes, carbon-13 and nitrogen-15, are incorporated into the guanine structure through specific chemical reactions. The synthesis involves multiple steps, including:
- Protection of the guanine base.
- Introduction of the labeled isotopes.
- Deprotection to yield the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory synthesis but optimized for higher yields and purity. The process includes:
- Bulk synthesis of the protected guanine intermediate.
- Incorporation of labeled isotopes using specialized reagents.
- Purification and quality control to ensure the final product meets research-grade standards.
Chemical Reactions Analysis
Types of Reactions
9N-Trityl Guanine-13C2,15N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the trityl group or other functional groups.
Substitution: The trityl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized guanine derivatives, while substitution reactions can introduce various functional groups into the guanine structure.
Scientific Research Applications
9N-Trityl Guanine-13C2,15N has a wide range of applications in scientific research, including:
Chemistry: Used as a reference material in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace the incorporation and transformation of guanine in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of guanine-based drugs.
Industry: Applied in the development of diagnostic tools and assays for detecting nucleic acids and related compounds.
Comparison with Similar Compounds
Similar Compounds
9N-Trityl Guanine: The unlabeled version of the compound, used for similar research purposes but without the isotope labeling.
9N-Benzyl Guanine: Another protected guanine derivative with a benzyl group instead of a trityl group.
9N-Phenyl Guanine: A derivative with a phenyl group, used in similar applications but with different chemical properties.
Uniqueness
9N-Trityl Guanine-13C2,15N is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research applications. The incorporation of carbon-13 and nitrogen-15 isotopes provides valuable information on metabolic pathways, molecular interactions, and reaction mechanisms that cannot be obtained with unlabeled compounds.
Properties
CAS No. |
1329799-77-0 |
---|---|
Molecular Formula |
C24H19N5O |
Molecular Weight |
396.428 |
IUPAC Name |
2-amino-9-trityl-3H-purin-6-one |
InChI |
InChI=1S/C24H19N5O/c25-23-27-21-20(22(30)28-23)26-16-29(21)24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H3,25,27,28,30)/i20+1,21+1,26+1 |
InChI Key |
JPRZNDHSBUBJNH-DROVMUMNSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC5=C4NC(=NC5=O)N |
Synonyms |
2-Amino-1,9-dihydro-9-(triphenylmethyl)-6H-purin-6-one-13C2,15N; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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